2-Methyl-3-oxopentanal

Catalog No.
S9016978
CAS No.
14848-68-1
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-oxopentanal

CAS Number

14848-68-1

Product Name

2-Methyl-3-oxopentanal

IUPAC Name

2-methyl-3-oxopentanal

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-3-6(8)5(2)4-7/h4-5H,3H2,1-2H3

InChI Key

HFHZCESKBNQESK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C=O

2-Methyl-3-oxopentanal (CAS: 14848-68-1) is an asymmetric, highly reactive α-methyl-β-keto aldehyde that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Unlike standard symmetrical 1,3-diketones, this compound features a highly differentiated reactivity profile between its aldehyde and ketone functionalities, alongside a specific carbon backbone consisting of an α-methyl group and a terminal ethyl ketone. In industrial and pharmaceutical procurement, it is primarily sourced as a specialized precursor for the regioselective construction of complex nitrogen heterocycles—most notably pyrido[2,3-d]pyrimidines—and as a starting material for the asymmetric synthesis of polypropionate macrolides [1]. Its primary commercial value lies in its ability to install the exact 6-methyl-7-ethyl substitution pattern onto fused ring systems in a single condensation step, bypassing the need for multi-step late-stage alkylation.

Research Fit

1,3-Dicarbonyl scaffold for N-heterocycle synthesis
Prochiral C2 center supports asymmetric transformations
Documented synthetic route with updated spectral characterization

Substituting 2-Methyl-3-oxopentanal with more common, lower-cost 1,3-dicarbonyls fundamentally compromises synthetic efficiency and target specificity. If a buyer opts for a generic unsymmetrical 1,3-diketone (such as hexane-2,4-dione), the condensation with aminopyrimidines yields a mixture of regioisomers because both carbonyls exhibit similar reactivity, necessitating costly and yield-depleting chromatographic separations [1]. Conversely, substituting with a symmetrical diketone like acetylacetone guarantees regiocontrol but completely fails to deliver the required asymmetric 6-methyl-7-ethyl pharmacophore, yielding a 5,7-dimethyl core instead. Therefore, 2-Methyl-3-oxopentanal is non-interchangeable when the specific asymmetric alkylation pattern and absolute regiocontrol are required for the final active pharmaceutical ingredient.

Substitution Risk

Regioselectivity & chirality shift
Unsubstituted 3-oxopentanal lacks C2 steric control and chiral center, altering reaction outcomes.
Excessive steric hindrance
Dimethylated analogs may hinder nucleophilic attack and reduce condensation efficiency.
Characterization gap
Analog synthetic routes and modern spectroscopic data are less documented, complicating quality verification.

Absolute Regiocontrol in Pyrido[2,3-d]pyrimidine Condensation

During the synthesis of pyrido[2,3-d]pyrimidines via condensation with 2,4-diaminopyrimidine-6(1H)-one in 85% phosphoric acid, 2-Methyl-3-oxopentanal reacts exclusively at its aldehyde function with the 5-position of the pyrimidine ring. This results in a single isolated product (2-amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(3H)-one). In contrast, standard unsymmetrical diketones produce mixed orientations dictated by minor differences in carbonyl reactivity, leading to significant yield losses during isomer separation [1].

Evidence DimensionRegiomeric Purity of Condensation Product
Target Compound DataSingle isolated regiomer (100% regioselectivity)
Comparator Or BaselineUnsymmetrical 1,3-diketones (yields mixtures of regioisomers)
Quantified DifferenceEliminates regioisomer formation, maximizing usable yield of the target scaffold.
ConditionsCondensation in 85% phosphoric acid

Process chemists procure this specific compound to eliminate downstream chromatographic separation of regioisomers, directly lowering manufacturing costs.

C2 steric profile
Class-level inference
MW 114.14 g/mol, tPSA 34 Ų, single α-methyl
Moderate steric bulk improves regioselectivity over unsubstituted analog
Compared to no α-substituent or gem-dimethyl

Step-Count Reduction in Polypropionate Scaffold Synthesis

In the asymmetric synthesis of complex polypropionate antibiotics (such as baconipyrones), 2-Methyl-3-oxopentanal serves as a highly efficient starting material for generating enantiomerically enriched dienes. Utilizing this precursor allows the construction of the critical cyclohexanone subunit in only three steps with a 58% overall yield. Alternative approaches relying on simpler linear precursors require significantly longer iterative aldol sequences to establish the same contiguous stereocenters and alkyl branches [1].

Evidence DimensionSynthetic Step Count and Yield for Cyclohexanone Subunit
Target Compound Data3 steps, 58% overall yield
Comparator Or BaselineStandard linear iterative aldol approaches (>10 steps)
Quantified DifferenceReduces step count by over 70% while maintaining high overall yield.
ConditionsDanishefsky's diene methodology and hetero-Diels-Alder cascade

Procuring this advanced building block drastically shortens the synthetic route for polypropionate macrolides, saving substantial time and reagent costs in discovery labs.

LogP
Class-level inference
-0.32 (estimated)
Balanced hydrophilic-lipophilic profile supports solvent selection
KOWWIN estimate; comparator values inferred

Direct Installation of the 6-Methyl-7-Ethyl Pharmacophore

The specific carbon skeleton of 2-Methyl-3-oxopentanal allows for the direct, one-step installation of a 7-ethyl-6-methyl substitution pattern on fused heterocyclic cores. When symmetrical comparators like acetylacetone are used under identical conditions, the reaction strictly yields a 5,7-dimethyl substitution pattern. Achieving the specific ethyl/methyl asymmetry using symmetrical precursors would require entirely different, multi-step synthetic routes involving late-stage functionalization [1].

Evidence DimensionAlkyl Substitution Pattern Achieved in One Step
Target Compound Data7-ethyl-6-methyl motif
Comparator Or BaselineAcetylacetone (yields 5,7-dimethyl motif)
Quantified DifferenceProvides exact asymmetric alkylation in 1 step vs. requiring multi-step functionalization.
ConditionsOne-pot cyclocondensation with 4-aminopyrimidines

This compound is the mandatory choice for sourcing managers when the target drug candidate requires the specific steric bulk of an ethyl and methyl group at adjacent positions.

Water solubility
Class-level inference
1.99e+5 mg/L (est.)
May support aqueous reaction media
Dimethyl analog described as limited solubility
C2 chirality
Class-level inference
Chiral center present
Enables enantioselective transformations
Absent in unsubstituted and 2,2-dimethyl analogs
Synthetic route
Supporting evidence
Tetrahedron Lett. 1983
Reliable procurement and in-house synthesis supported
Dimethylated analogs lack equivalent primary literature
Spectroscopic characterization
Supporting evidence
Updated NMR, IR, X-ray (2024)
Facilitates identity confirmation and QC
Modern data support batch consistency

Precursor for Pyrido[2,3-d]pyrimidine Kinase Inhibitors

Because 2-Methyl-3-oxopentanal guarantees absolute regiocontrol during condensation, it is the optimal procurement choice for synthesizing pyrido[2,3-d]pyrimidine-based anticancer agents and kinase inhibitors. It directly provides the necessary 6-methyl-7-ethyl steric profile required for specific enzyme pocket binding, avoiding the regioisomeric mixtures associated with generic unsymmetrical diketones [1].

Building Block for Asymmetric Polypropionate Antibiotics

In advanced natural product synthesis, this compound is utilized to rapidly construct enantiomerically enriched dienes. It is specifically chosen over simpler aldehydes to synthesize the complex ester-type backbones of baconipyrones and related macrolides, as it reduces the required synthetic steps for the cyclohexanone subunit down to just three steps [2].

Synthesis of Highly Substituted Pyrazoles and Isoxazoles

Beyond pyrimidines, the highly reactive and asymmetric nature of this β-keto aldehyde makes it an ideal precursor for producing densely substituted, asymmetric pyrazoles and isoxazoles via reaction with hydrazines or hydroxylamine. It is prioritized when the target agrochemical or pharmaceutical requires a specific methyl/ethyl branching pattern that cannot be achieved with symmetrical 1,3-diketones [1].

Application Fit

Application
Selection Property
Validation Focus
N-heterocycle synthesis for medicinal chemistry
1,3-Dicarbonyl reactivity with moderate C2 steric control
Regioselectivity and condensation yields
Chiral intermediate for asymmetric synthesis research
Prochiral center at C2
Enantioselective reduction conditions
Flavor and fragrance compound synthesis
Balanced LogP for volatility tuning
Organoleptic property screening
Pharmaceutical impurity reference standard
Validated spectroscopic and crystallographic data
Identity confirmation and purity verification

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Exact Mass

114.068079557 g/mol

Monoisotopic Mass

114.068079557 g/mol

Heavy Atom Count

8

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